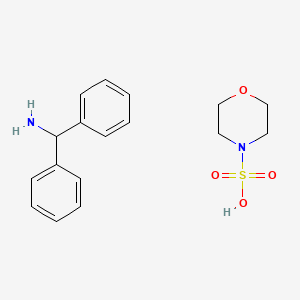![molecular formula C19H24N4O2 B6133726 1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been used as a tool to study the mechanism of action of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in the regulation of cellular processes. This compound has also been shown to activate certain signaling pathways that play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone in lab experiments include its high potency and selectivity for certain biological targets. This compound also has good solubility in various solvents, making it easy to use in different experimental conditions. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone. One direction is to explore its potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify new biological targets. Additionally, the development of new synthetic methods to improve the yield and purity of this compound could also be a future direction of research.
Synthesemethoden
The synthesis of 1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone involves the reaction of 4-(4-bromophenyl)piperazine with 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethanone to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(14-23-9-3-8-20-23)19(25)22-12-10-21(11-13-22)18-6-4-17(5-7-18)16(2)24/h3-9,15H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNJFRQVMTYPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)(phenyl)methanone](/img/structure/B6133650.png)


![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6133666.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)
![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)
![(1S*,4S*)-2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6133690.png)
![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)
![2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6133718.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)

![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)